molecular formula C6H5ClN2O4S B13569554 Methyl 6-(chlorosulfonyl)pyrazine-2-carboxylate

Methyl 6-(chlorosulfonyl)pyrazine-2-carboxylate

Cat. No.: B13569554
M. Wt: 236.63 g/mol
InChI Key: GXRNLZXHQLBCQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-(chlorosulfonyl)pyrazine-2-carboxylate is an organic compound that belongs to the pyrazine family It is characterized by the presence of a chlorosulfonyl group attached to the pyrazine ring, which imparts unique chemical properties to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(chlorosulfonyl)pyrazine-2-carboxylate typically involves the chlorosulfonation of Methyl pyrazine-2-carboxylate. The reaction is carried out by treating Methyl pyrazine-2-carboxylate with chlorosulfonic acid under controlled conditions. The reaction proceeds as follows:

    Starting Material: Methyl pyrazine-2-carboxylate

    Reagent: Chlorosulfonic acid

    Reaction Conditions: The reaction is conducted at a temperature range of 0-5°C to control the exothermic nature of the reaction.

    Product: this compound

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors equipped with temperature control systems to ensure the reaction proceeds safely and efficiently. The product is then purified using standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(chlorosulfonyl)pyrazine-2-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorosulfonyl group can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Reduction: The compound can be reduced to form Methyl 6-(sulfanyl)pyrazine-2-carboxylate.

    Oxidation: Oxidative reactions can convert the chlorosulfonyl group to sulfonic acid derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used in aqueous or organic solvents.

Major Products Formed

    Nucleophilic Substitution: Products include Methyl 6-(aminosulfonyl)pyrazine-2-carboxylate, Methyl 6-(alkoxysulfonyl)pyrazine-2-carboxylate, and Methyl 6-(thiolsulfonyl)pyrazine-2-carboxylate.

    Reduction: The major product is Methyl 6-(sulfanyl)pyrazine-2-carboxylate.

    Oxidation: Products include Methyl 6-(sulfonic acid)pyrazine-2-carboxylate.

Scientific Research Applications

Methyl 6-(chlorosulfonyl)pyrazine-2-carboxylate has several applications in scientific research:

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of various heterocyclic compounds.

    Medicinal Chemistry: The compound is used in the development of potential pharmaceutical agents, particularly those targeting bacterial and fungal infections.

    Material Science: It is employed in the synthesis of advanced materials with specific electronic and optical properties.

    Chemical Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

Mechanism of Action

The mechanism of action of Methyl 6-(chlorosulfonyl)pyrazine-2-carboxylate involves its interaction with nucleophilic sites in biological molecules. The chlorosulfonyl group acts as an electrophilic center, facilitating the formation of covalent bonds with nucleophiles such as amino acids in proteins. This interaction can lead to the inhibition of enzyme activity or the modulation of receptor function, depending on the molecular target.

Comparison with Similar Compounds

Similar Compounds

    Methyl pyrazine-2-carboxylate: Lacks the chlorosulfonyl group, making it less reactive in nucleophilic substitution reactions.

    Methyl 6-(aminosulfonyl)pyrazine-2-carboxylate: Contains an aminosulfonyl group instead of a chlorosulfonyl group, resulting in different reactivity and biological activity.

    Methyl 6-(sulfanyl)pyrazine-2-carboxylate: Formed by the reduction of Methyl 6-(chlorosulfonyl)pyrazine-2-carboxylate, with distinct chemical properties.

Uniqueness

This compound is unique due to the presence of the chlorosulfonyl group, which imparts high reactivity and versatility in chemical reactions. This makes it a valuable intermediate in organic synthesis and a potential candidate for the development of novel pharmaceuticals.

Properties

Molecular Formula

C6H5ClN2O4S

Molecular Weight

236.63 g/mol

IUPAC Name

methyl 6-chlorosulfonylpyrazine-2-carboxylate

InChI

InChI=1S/C6H5ClN2O4S/c1-13-6(10)4-2-8-3-5(9-4)14(7,11)12/h2-3H,1H3

InChI Key

GXRNLZXHQLBCQU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=CC(=N1)S(=O)(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.